3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Analytical Chemistry Quality Control Procurement Specifications

Researchers developing PRMT1 enzymatic assays often face batch-to-batch variability that confounds reproducibility. This 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide lot eliminates that variable. - Confirmed PRMT1 IC50 of 610 nM and PRMT8 IC50 of 1740 nM for immediate assay calibration. - Supplied at 98% purity with full analytical data (NMR, HPLC, GC) to ensure inter-laboratory consistency. - Available for immediate procurement to accelerate your high-throughput screening campaigns.

Molecular Formula C7H11BrN4O
Molecular Weight 247.09 g/mol
Cat. No. B13637628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Molecular FormulaC7H11BrN4O
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCNC(CN1C=C(C=N1)Br)C(=O)N
InChIInChI=1S/C7H11BrN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)
InChIKeyUTJOCYYSMSVADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Specifications & Structure


3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1247108-64-0) is a pyrazole-amide derivative with molecular formula C7H11BrN4O and molecular weight 247.09 . The compound features a 4-bromopyrazole core linked to a 2-(methylamino)propanamide side chain . It has been cataloged as a PRMT1 inhibitor scaffold in the patent literature [1] and has documented inhibitory activity against protein arginine N-methyltransferase 1 (PRMT1) with an IC50 of 610 nM, as well as against PRMT8 with an IC50 of 1740 nM [2].

PRMT1 pathway inhibition study fit with reported target engagement data
High-purity commercial specification supports reproducible biophysical and enzymatic assays
Defined pyrazole-amide scaffold for systematic SAR exploration

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Structural Analog Interchange Risks


Pyrazole-amide derivatives within the same nominal class exhibit substantial variation in target engagement and potency based on subtle structural modifications. For 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide specifically, the 4-bromo substitution on the pyrazole ring is not functionally equivalent to 4-chloro or unsubstituted variants . In the broader aryl pyrazol-1-yl-propanamide class, halogen substitution at the pyrazole 4-position directly influences molecular recognition and pharmacological properties [1]. Procurement based solely on core scaffold similarity, without verifying the exact substitution pattern, introduces uncontrolled variables that can invalidate experimental reproducibility and confound structure-activity relationship interpretation [2].

!
4-Bromo substitution is not functionally equivalent to 4-chloro or unsubstituted pyrazole analogs; target engagement may shift.
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Halogen identity at the pyrazole 4-position directly influences molecular recognition and pharmacological properties within the aryl pyrazol-1-yl-propanamide class.
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Procurement based solely on core scaffold similarity, without verifying exact substitution, introduces uncontrolled variables that can compromise experimental reproducibility.

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Procurement Differentiation Evidence


Purity Comparison: vs. 3,5-Dimethyl Analog

When evaluating procurement options within the bromopyrazole-methylamino-propanamide series, the target compound (CAS 1247108-64-0) is commercially available at 98% purity from multiple suppliers, with analytical characterization including NMR, HPLC, and GC available upon request . In contrast, the 3,5-dimethyl substituted analog (CAS 1249065-50-6) is typically supplied at 97% purity . While this 1% purity differential is modest, it reflects a meaningful distinction for applications requiring minimal impurity interference, such as high-sensitivity biophysical assays or crystallization trials.

Purity specification
Data to verify
98% vs 97%
Supports high-purity assay selection
Supplier specification; verify lot COA
Analytical Chemistry Quality Control Procurement Specifications

PRMT1 Inhibitory Activity

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide has demonstrated inhibition of protein arginine N-methyltransferase 1 (PRMT1) with an IC50 of 610 nM in a radioligand displacement assay using recombinant His6-tagged PRMT1 expressed in E. coli, with [3H]-SAM as the tracer [1]. Under the same assay platform, the compound exhibited reduced potency against PRMT8 with an IC50 of 1740 nM, indicating approximately 2.85-fold selectivity for PRMT1 over PRMT8 within this limited profiling set [1].

PRMT1 IC50
Supporting evidence
610 nM
Reported PRMT1 inhibition context
2.85-fold selectivity vs PRMT8
Epigenetics Enzyme Inhibition Methyltransferase

Patent Coverage: PRMT1 Inhibitor Claims

The compound 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide falls within the Markush structure claims of EP2970133B1 (granted October 2018), which covers pyrazole derivatives as PRMT1 inhibitors [1]. The patent's Formula (I) encompasses pyrazole amides wherein the pyrazole ring may be substituted with halogen, and the amide side chain may contain an aminoalkyl group — structural elements present in the target compound [2]. In contrast, structurally distinct pyrazole-propanamides lacking the precise substitution pattern are not explicitly covered by these claims, which may affect freedom-to-operate considerations in commercial development programs [3].

Patent precedent
Class-level inference
EP2970133B1 Markush claims
Scaffold freedom-to-operate analysis context
Qualitative patent coverage data
Intellectual Property Medicinal Chemistry PRMT1 Inhibition

Bromine Substitution: Physicochemical Effects

The 4-bromo substitution on 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide confers distinct physicochemical properties compared to the corresponding 4-chloro analog . The bromine atom provides greater van der Waals radius (1.85 Å vs. 1.75 Å for chlorine), higher polarizability, and the capacity to engage in halogen bonding interactions [1]. In the aryl pyrazol-1-yl-propanamide class, halogen substitution at the pyrazole 4-position (the B-ring element) directly influences androgen receptor antagonist potency and SARD activity profiles [2]. The logP of the bromo compound (-0.31) differs from that of chloro-substituted analogs, affecting solubility and permeability characteristics.

Br vs Cl substitution
Class-level inference
Br 1.85 Å, logP -0.31 vs Cl 1.75 Å, logP differs
Bromine alters polarizability and halogen bonding
Calculated physicochemical properties
Medicinal Chemistry Physicochemical Properties Halogen Bonding

PRMT1 vs. PRMT8 Isoform Selectivity

Under identical assay conditions (displacement of [3H]-SAM from recombinant His6-tagged enzyme), 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide exhibits a clear differential potency profile across the PRMT family: PRMT1 IC50 = 610 nM; PRMT8 IC50 = 1740 nM [1]. This 2.85-fold selectivity window, while modest, demonstrates that the compound does not engage all PRMT family members with equal affinity. PRMT1 and PRMT8 share approximately 80% sequence identity in their catalytic domains, yet this compound discriminates between them [2]. Such selectivity data is essential for researchers developing isoform-selective chemical probes.

PRMT1/PRMT8 selectivity
Supporting evidence
PRMT1 610 nM vs PRMT8 1740 nM
Informs PRMT1-selective probe development
[3H]-SAM displacement assay
Target Selectivity Enzyme Profiling Arginine Methyltransferases

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: Research Applications


PRMT1 Inhibitor Screening and Assay Development

With a documented PRMT1 IC50 of 610 nM [1], this compound serves as a characterized reference inhibitor for developing and validating PRMT1 enzymatic assays. Its availability at 98% purity with supporting analytical data (NMR, HPLC, GC) ensures reproducible assay performance across independent laboratories. The compound's modest potency makes it suitable as a tool compound for establishing assay windows and Z'-factor determination in high-throughput screening campaigns.

Pyrazole-Propanamide Scaffold SAR Studies

As a core scaffold within the aryl pyrazol-1-yl-propanamide class implicated in selective androgen receptor degradation and PRMT inhibition [2][3], this compound provides a defined starting point for systematic structure-activity relationship exploration. The 4-bromo substituent offers a synthetic handle for further derivatization via cross-coupling reactions, while the methylamino-propanamide side chain presents opportunities for analog generation.

PRMT Isoform Selectivity Profiling Reference

The compound's differential potency against PRMT1 (IC50 = 610 nM) versus PRMT8 (IC50 = 1740 nM) [1] establishes it as a reference standard for calibrating isoform selectivity assays. This 2.85-fold selectivity window provides a benchmark against which novel PRMT inhibitors can be evaluated for improved isoform discrimination.

High-Purity Reagent for Biophysical Characterization

With commercial availability at 98% purity and calculated logP of -0.31 , this compound is suitable for biophysical studies including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography, where high chemical purity and defined physicochemical properties are essential for obtaining interpretable, publication-quality data.

Application
Selection Property
Validation Focus
PRMT1 enzyme assay development and validation
Characterized inhibitor with reported PRMT1 activity
Assay window establishment, Z'-factor, reproducibility
Pyrazole-amide scaffold SAR exploration
Defined 4-bromo substitution pattern and synthetic accessibility
Structure-activity relationship profiling, analog generation
PRMT isoform selectivity assay calibration
Differential inhibition across PRMT1 and PRMT8
Selectivity window benchmarking against novel inhibitors
High-purity reagent for biophysical studies
High-purity supply with available NMR, HPLC characterization
SPR, ITC, X-ray data quality and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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